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Compound of Interest

Compound Name: Methyl 3-(bromomethyl)benzoate

Cat. No.: B073705 Get Quote

Introduction

Methyl 3-(bromomethyl)benzoate is a valuable bifunctional reagent in organic synthesis,

widely utilized by researchers in medicinal chemistry and materials science. Its structure

incorporates both a reactive benzylic bromide, which is susceptible to nucleophilic substitution,

and a methyl ester that can undergo hydrolysis or other transformations. An unambiguous

characterization of this compound is paramount for its effective use in complex synthetic

pathways. This technical guide provides a comprehensive overview of the spectroscopic data

for methyl 3-(bromomethyl)benzoate, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining

these spectra are also presented to aid in the replication and verification of these results.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 3-
(bromomethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl 3-(bromomethyl)benzoate
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.01 s Ar-H

~7.95 d Ar-H

~7.62 d Ar-H

~7.45 t Ar-H

~4.53 s -CH₂Br

~3.91 s -OCH₃

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-(bromomethyl)benzoate

Chemical Shift (δ) ppm Assignment

~166.2 C=O (ester)

~138.5 Ar-C

~134.0 Ar-C

~131.0 Ar-C

~130.3 Ar-C

~129.0 Ar-C

~128.8 Ar-C

~52.4 -OCH₃

~32.5 -CH₂Br

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl 3-(bromomethyl)benzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1600, ~1450 Medium C=C stretch (aromatic ring)

~1280 Strong C-O stretch (ester)

~1200 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl 3-(bromomethyl)benzoate[1]

m/z Relative Intensity (%) Assignment

228/230 Moderate
[M]⁺ (Molecular ion with Br

isotopes)

149 High [M - Br]⁺

119 Moderate [M - Br - OCH₂]⁺

91 Moderate [C₇H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-10 mg of high-purity Methyl 3-(bromomethyl)benzoate.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol:

Instrument: 400 MHz NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase

correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy Protocol:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.
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Data Processing: Apply a Fourier transform to the FID and phase correct the resulting

spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
1. Attenuated Total Reflectance (ATR)-IR Protocol:

Instrument: Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR

accessory.

Sample Preparation: Place a small amount of solid Methyl 3-(bromomethyl)benzoate
directly onto the ATR crystal.

Measurement: Apply pressure to ensure good contact between the sample and the crystal.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample

analysis. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
1. Electron Ionization (EI)-MS Protocol:

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC)

inlet.

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.
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Data Acquisition: Scan for positive ions. The resulting mass spectrum will show the

molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Identification
Workflow
The following diagram illustrates the logical workflow for the identification and structural

confirmation of Methyl 3-(bromomethyl)benzoate using the combined spectroscopic data.
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Caption: Workflow for the spectroscopic identification of Methyl 3-(bromomethyl)benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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